4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
The compound 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 496786-53-9) is a hexahydroquinoline derivative with a benzodioxol substituent at position 4, a phenyl carboxamide group at position 3, and three methyl groups (positions 2, 7, and 7). Its molecular formula is C25H20ClF3N2O4, with a molecular weight of 504.89 g/mol . The trifluoromethyl (CF3) and chloro substituents on the phenyl ring may contribute to lipophilicity and target binding affinity.
This compound belongs to a broader class of 5-oxo-hexahydroquinoline derivatives, which are synthesized via multi-component reactions (e.g., Hantzsch-type cyclization) using catalysts like p-toluenesulfonic acid (p-TSA) . Such derivatives are explored for diverse pharmacological activities, including central nervous system (CNS) modulation and antimicrobial effects .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-15-22(25(30)28-17-7-5-4-6-8-17)23(16-9-10-20-21(11-16)32-14-31-20)24-18(27-15)12-26(2,3)13-19(24)29/h4-11,23,27H,12-14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMBWUGMVVKTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product. This intermediate is then reacted with aryloxymethyloxiranes to produce the final compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as COX1 and COX2, which are involved in inflammatory processes . The compound’s benzodioxole ring can interact with cellular proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring, the carboxamide group, and the hexahydroquinoline core. Below is a comparative analysis of physicochemical properties and synthetic yields:
Notes:
- Lipophilicity : The target compound’s CF3 and Cl substituents likely increase logP compared to A5 (Cl) and B2 (Br). Bromine in B2 contributes to higher molecular weight but may reduce solubility .
- Synthetic Efficiency : The target compound’s synthesis via p-TSA-catalyzed grinding methods achieves high yields (>80%) under ambient conditions , whereas B2’s lower yield (30%) reflects challenges in brominated intermediate handling .
CNS Activity
The target compound was designed using in silico docking studies targeting the A1 adenosine receptor (PDB: 3QAK), showing binding affinities comparable to fluoxetine . Analogs with thiazole groups (A5, B2) exhibit enhanced interactions with aromatic residues (e.g., Phe, Tyr) via π-π stacking .
Antimicrobial and Cytotoxic Effects
- Compound 52 (quinoline-3-carboxamide) demonstrated moderate cytotoxicity in MTT assays (IC50 ~10 µM) against cervical cancer (HeLa) cells . Its non-hydrogenated quinoline core may improve membrane permeability compared to hexahydroquinolines.
- A5 and B2 showed negligible cytotoxicity but potent antihistaminic activity, attributed to thiazole’s mimicry of histamine’s imidazole ring .
Polymorphism and Crystallinity
Polymorphism observed in hexahydroquinoline derivatives (e.g., Compound 2 in ) impacts solubility and bioavailability. The target compound’s benzodioxol group may stabilize crystal packing via C–H···O interactions, though crystallographic data are pending .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 1,3-benzodioxole-5-carbaldehyde) with a primary amine to form an imine intermediate.
- Step 2: Cyclization with a cyclohexanone derivative (e.g., dimedone) under acidic or basic conditions to construct the hexahydroquinoline core.
- Step 3: Introduction of the phenylcarboxamide group via coupling reactions (e.g., carbodiimide-mediated amidation) .
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Key Characterization Techniques |
|---|---|---|---|
| Imine formation | Ethanol, reflux, 12 h | 65–75 | TLC, NMR |
| Cyclization | AcOH, 80°C, 6 h | 50–60 | NMR, MS |
| Amidation | EDCI, DCM, RT, 24 h | 40–50 | FT-IR, HPLC |
Q. Which spectroscopic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent positions (e.g., methyl groups at C2/C7 and benzodioxolyl at C4) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for analogous hexahydroquinoline derivatives .
Q. What in vitro assays evaluate its biological activity?
Common assays include:
- MTT Assay: Measures cytotoxicity against cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
- SRB Assay: Quantifies cell proliferation inhibition .
- Microtubule Polymerization Assay: Assesses disruption of tubulin dynamics, a mechanism seen in related quinoline derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve imine stability, while acetic acid promotes cyclization .
- Temperature Control: Lower temperatures (e.g., 50°C) reduce side reactions during amidation .
Data Contradiction Note: Conflicting reports on optimal catalysts (e.g., ZnCl vs. BF-EtO) suggest substrate-specific effects. Cross-validate with kinetic studies .
Q. How do structural modifications influence pharmacokinetic properties?
- Benzodioxolyl Group: Enhances lipophilicity and blood-brain barrier penetration, as seen in analogs with improved CNS activity .
- 2,7,7-Trimethyl Substitution: Increases metabolic stability by sterically shielding the quinoline core from cytochrome P450 oxidation .
Table 2: Structure-Activity Relationships (SAR) of Analogous Compounds
| Compound | Substituent Modifications | LogP | Half-life (h) | Bioactivity (IC, μM) |
|---|---|---|---|---|
| A | 4-Benzodioxolyl, 2-Me | 3.2 | 8.5 | 2.1 (HepG2) |
| B | 4-Phenyl, 2-Et | 2.8 | 5.2 | 4.8 (HepG2) |
Q. How to resolve discrepancies in reported biological activity data?
- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) to minimize inter-lab variability .
- Structural Confounders: Impurities in stereoisomers (e.g., cis/trans configurations at C4) can skew results. Use chiral HPLC for purity validation .
Q. What computational methods predict target binding modes?
- Molecular Docking: Tools like AutoDock Vina simulate interactions with tubulin or kinase targets. Validate with mutagenesis studies .
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
- Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability, as tested for related quinoline analogs .
Methodological Considerations
Q. How to validate stereochemical purity post-synthesis?
- Chiral Chromatography: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
- Circular Dichroism (CD): Compare experimental spectra with DFT-simulated data to confirm enantiomeric excess .
Q. What are best practices for stability studies under physiological conditions?
- pH-Dependent Degradation: Incubate in buffers (pH 1.2–7.4) and monitor via HPLC. Acidic conditions often hydrolyze the carboxamide group .
- Light Sensitivity: Store in amber vials; UV irradiation studies show photodegradation in analogs with benzodioxolyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
